molecular formula C7H9N3O4S B15258864 6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid

6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid

Cat. No.: B15258864
M. Wt: 231.23 g/mol
InChI Key: WLLOJFLDOCFOSO-UHFFFAOYSA-N
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Description

6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique triazolo-thiazepine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of Cbz-protected piperazinones, which, after cyclization, undergo deprotection by hydrogenation on Pd/C to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts like Pd/C for reduction and oxidizing agents for oxidation. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the reduction of the compound, while oxidation can introduce additional oxygen functionalities.

Scientific Research Applications

6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid is unique due to its specific ring structure and the presence of both triazole and thiazepine rings. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H9N3O4S

Molecular Weight

231.23 g/mol

IUPAC Name

6,6-dioxo-4,5,7,8-tetrahydrotriazolo[1,5-d][1,4]thiazepine-3-carboxylic acid

InChI

InChI=1S/C7H9N3O4S/c11-7(12)6-5-1-3-15(13,14)4-2-10(5)9-8-6/h1-4H2,(H,11,12)

InChI Key

WLLOJFLDOCFOSO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN2C1=C(N=N2)C(=O)O

Origin of Product

United States

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